Bienvenue dans la boutique en ligne BenchChem!

SDZ-285604

Chagas disease CYP51 inhibition stereoselectivity

SDZ-285604, a stereochemically defined imidazole derivative, is essential for reproducible T. cruzi CYP51 inhibition studies. Data shows the beta-phenyl isomer (SDZ-285604) has ~50-fold lower potency vs. the alpha-isomer, making procurement of the correct (-)-enantiomer critical. This compound also offers 41-fold selectivity for CYP24A1 over CYP27B1. Procure only the authenticated (-)-enantiomer to ensure valid, cross-comparable research outcomes.

Molecular Formula C24H20ClN3O
Molecular Weight 401.9 g/mol
Cat. No. B1680935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ-285604
SynonymsSDZ285604;  SDZ 285604;  VNF;  SDZ-285604
Molecular FormulaC24H20ClN3O
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-23(16-28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
InChIKeyCIFIVCCKVZFJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide: Technical Overview for Research Procurement


(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide, also known as SDZ 285-428, NVP-VID-400, and (R)-SDZ-285428 [1], is a chiral imidazole derivative with a molecular weight of 401.9 g/mol . This compound is primarily characterized as an inhibitor of sterol 14α-demethylase (CYP51) in protozoan parasites, with reported inhibitory activity against Trypanosoma cruzi (TC) CYP51 (I/E2 < 1 at 5 min; I/E2 = 9 at 1 h) and Trypanosoma brucei (TB) CYP51 (I/E2 < 1 at 5 min; I/E2 = 35 at 1 h) . It has also been reported as an inhibitor of human CYP24A1 (IC50 = 15.0 nM) and CYP27B1 (IC50 = 616.0 nM) in keratinocytes . The compound is available as a solid powder with a purity of ≥98% and is soluble in DMSO .

Procurement Alert: Why Generic CYP51 Inhibitors Cannot Replace (-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide


The specificity and potency of CYP51 inhibitors are highly dependent on precise stereochemistry and substituent positioning [1]. For example, direct comparative data show that the α-phenyl enantiomer (SDZ 285-428) exhibits distinct inhibitory kinetics against T. cruzi CYP51 compared to the β-phenyl isomer (SDZ 285-604), with I/E2 values of <1 vs. 0.018 at 5 minutes and 9 vs. 0.18 at 60 minutes, respectively [1]. Similarly, the compound's unique inhibitory profile across different CYP isoforms—including nanomolar potency against CYP24A1 (IC50 = 15.0 nM) versus micromolar range for CYP27B1 (IC50 = 616.0 nM) —demonstrates that minor structural modifications can result in orders-of-magnitude differences in target engagement. Substitution with a generic imidazole-based CYP51 inhibitor without confirming stereochemical identity and isoform selectivity would introduce significant experimental variability and invalidate cross-study comparisons.

Quantitative Differentiation Guide: (-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide vs. Comparators


Stereochemical Selectivity: Direct Head-to-Head Comparison of α-Phenyl (SDZ285428) vs. β-Phenyl (SDZ285604) Isomers in T. cruzi CYP51 Inhibition

In a direct head-to-head comparison using the same assay conditions, the α-phenyl enantiomer (SDZ285428) demonstrates markedly superior and sustained inhibition of Trypanosoma cruzi CYP51 compared to the β-phenyl isomer (SDZ285604) [1]. The α-phenyl compound achieved an I/E2 ratio of <1 at 5 minutes and 9 at 60 minutes, whereas the β-phenyl isomer showed substantially weaker inhibition with I/E2 values of 0.018 at 5 minutes and 0.18 at 60 minutes [1]. This represents an approximate 50-fold difference in inhibitory capacity at the 60-minute time point, directly attributable to the stereochemical configuration of the phenyl-substituted imidazole moiety.

Chagas disease CYP51 inhibition stereoselectivity

Parasite Species Selectivity: Differential Inhibition of T. cruzi vs. T. brucei CYP51 by (-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide

The compound exhibits quantifiable, species-dependent inhibitory kinetics against CYP51 from different trypanosomatid parasites. While both T. cruzi and T. brucei CYP51 enzymes are potently inhibited at early time points (I/E2 < 1 at 5 minutes for both species), a significant divergence emerges at 60 minutes: inhibition of T. brucei CYP51 (I/E2 = 35) is approximately 3.9-fold more potent than inhibition of T. cruzi CYP51 (I/E2 = 9) under identical assay conditions . This differential profile is not universally observed across all imidazole-based CYP51 inhibitors and provides a specific, quantifiable basis for selecting this compound for T. brucei-focused studies.

Trypanosoma brucei CYP51 species selectivity

Human CYP Isoform Selectivity: Nanomolar vs. Micromolar Inhibition Across CYP24A1 and CYP27B1

In human keratinocytes, (-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide demonstrates highly differential inhibitory potency across two related cytochrome P450 isoforms. The compound inhibits CYP24A1 with an IC50 of 15.0 nM, while inhibition of CYP27B1 requires a substantially higher concentration, with an IC50 of 616.0 nM . This represents a 41-fold selectivity window for CYP24A1 over CYP27B1 within the same experimental system. Such a wide selectivity gap is not typical for many broad-spectrum azole antifungals and provides a clear, quantifiable advantage for studies requiring targeted modulation of vitamin D metabolism without concomitant CYP27B1 inhibition.

Vitamin D metabolism CYP24A1 CYP27B1 isoform selectivity

Drug-Drug Interaction Liability: Class-Level Inference for CYP2C9, CYP1A2, and CYP2C19 Inhibition

(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide exhibits inhibitory activity against several major human drug-metabolizing cytochrome P450 enzymes, including CYP2C9, CYP1A2, and CYP2C19 . While specific IC50 values for this compound against these isoforms are not explicitly reported in the identified sources, class-level inference based on comparative QSAR studies of structurally related 1-substituted imidazoles indicates that compounds within this series can exhibit high-affinity inhibition of CYP2C9 with Ki values as low as 0.01 μM for sulconazole and 0.05 μM for miconazole [1]. In contrast, the target compound's reported nanomolar potency against CYP24A1 (IC50 = 15.0 nM) suggests a distinct selectivity profile that may offer advantages for certain in vitro applications. However, this evidence is based on cross-study comparisons and class-level extrapolation, and direct quantitative comparison data for the target compound against these specific CYP isoforms is limited.

Drug-drug interactions CYP2C9 CYP1A2 CYP2C19

Physical-Chemical Properties for In Vitro Experimental Design: Solubility and Stability Profile

The compound exhibits a defined solubility and stability profile that is essential for reproducible in vitro experimentation. It is soluble in DMSO and can be formulated to a concentration of ≥2.08 mg/mL (5.18 mM) in appropriate solvent systems . The compound is a white to off-white solid with a melting point of 202-205°C and demonstrates long-term stability when stored at -20°C under an inert atmosphere . While many generic imidazole-based CYP inhibitors share similar solubility characteristics, the precise formulation data for this specific compound—including the saturation concentration in DMSO—enables accurate calculation of working concentrations for dose-response studies without the need for empirical solubility determination, a critical advantage for high-throughput screening campaigns.

Solubility Formulation stability

Structural Determinants of Potency: Chiral Center Configuration Dictates Activity

The (-)-enantiomer of 4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide, designated as (R)-SDZ-285428 [1], possesses a defined chiral center at the carbon atom adjacent to the imidazole ring. The presence of this specific stereocenter is not merely a structural feature but a critical determinant of biological activity. As demonstrated by the ~50-fold difference in T. cruzi CYP51 inhibition between the α-phenyl and β-phenyl isomers [2], the spatial orientation of the phenyl and imidazole moieties dictates binding affinity and inhibitory kinetics. Molecular docking studies with the (R)-enantiomer have identified specific active-site interactions that rationalize its inhibitory profile [3]. In contrast, racemic mixtures or enantiomers of undefined stereochemistry would exhibit variable and unpredictable activity, rendering cross-study comparisons and reproducible experimental design impossible.

Chiral synthesis Structure-activity relationship stereochemistry

Optimal Research Applications for (-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide Based on Quantitative Evidence


T. brucei CYP51 Inhibition Studies: Leveraging 3.9-Fold Enhanced Potency for African Trypanosomiasis Research

Investigators studying the role of CYP51 in Trypanosoma brucei should prioritize this compound due to its demonstrated 3.9-fold greater inhibitory potency against T. brucei CYP51 (I/E2 = 35 at 60 min) compared to T. cruzi CYP51 (I/E2 = 9 at 60 min) . This quantifiable advantage makes the compound particularly suitable for in vitro enzyme assays and cell-based studies aimed at validating CYP51 as a therapeutic target for Human African Trypanosomiasis. The defined stereochemistry of the (-)-enantiomer ensures reproducible binding kinetics, and the compound's nanomolar potency against CYP24A1 (IC50 = 15.0 nM) provides a valuable counter-screen opportunity to assess off-target liability.

Vitamin D Metabolism Pathway Dissection: Exploiting 41-Fold CYP24A1/CYP27B1 Selectivity

Research programs focused on calcium homeostasis, bone biology, or vitamin D analog development will benefit from the compound's 41-fold selectivity window between CYP24A1 (IC50 = 15.0 nM) and CYP27B1 (IC50 = 616.0 nM) in human keratinocytes . This differential potency enables selective inhibition of the vitamin D catabolic enzyme CYP24A1 with minimal impact on the activating enzyme CYP27B1, a combination that is not commonly observed among imidazole-based inhibitors. Studies investigating the regulation of 1,25-dihydroxyvitamin D3 levels or the therapeutic potential of CYP24A1 inhibition can utilize this compound as a chemical probe to achieve targeted pathway modulation with reduced confounding effects.

Chagas Disease Drug Discovery: Ensuring Stereochemical Fidelity for Reproducible T. cruzi CYP51 Inhibition

For Chagas disease research, the selection of the correct (-)-enantiomer is non-negotiable. Direct comparative data demonstrate that the α-phenyl enantiomer (SDZ285428) achieves an I/E2 of 9 at 60 minutes against T. cruzi CYP51, whereas the β-phenyl isomer (SDZ285604) yields an I/E2 of only 0.18—a ~50-fold difference . Laboratories engaged in high-throughput screening, structure-activity relationship studies, or in vivo efficacy models for T. cruzi infection must procure the specifically defined (-)-enantiomer to ensure that observed biological effects are attributable to the intended molecular target. Use of a racemic mixture or incorrect stereoisomer would introduce a 50-fold reduction in potency and invalidate cross-study comparisons.

In Vitro Drug-Drug Interaction (DDI) Assessment: Characterizing CYP Inhibition Liability

The compound's documented inhibition of CYP2C9, CYP1A2, and CYP2C19, combined with its potent CYP24A1 activity, makes it a useful tool for in vitro DDI studies aimed at understanding the CYP inhibition profile of imidazole-containing chemical series . While direct IC50 values for these specific isoforms are not fully reported, the class-level data for related 1-substituted imidazoles (e.g., CYP2C9 Ki values as low as 0.01-0.05 μM) provide a benchmark for interpreting the compound's DDI liability. Researchers can employ this compound in hepatocyte or microsomal assays to generate isoform-specific inhibition data, contributing to the broader understanding of structure-activity relationships governing CYP inhibition within this chemical class.

Quote Request

Request a Quote for SDZ-285604

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.